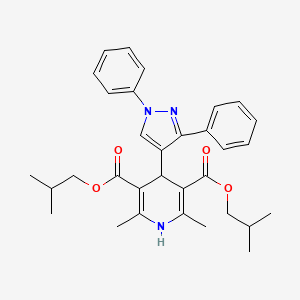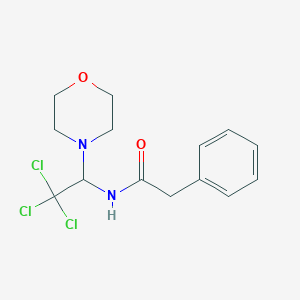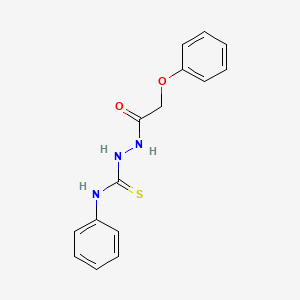![molecular formula C19H16BrClN4OS3 B11979312 N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11979312.png)
N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide is a complex organic compound with a molecular formula of C19H16BrClN4OS3 and a molecular weight of 527.915 . This compound is notable for its unique structure, which includes a bromophenyl group, a chlorobenzyl group, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product .
Analyse Chemischer Reaktionen
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or improved stability
Wirkmechanismus
The mechanism of action of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiadiazole ring is particularly important in these interactions, as it can form stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide include:
4-Bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in its overall structure and properties.
4-Chlorobenzyl sulfanyl derivatives: These compounds have similar sulfanyl groups but differ in their additional substituents and overall reactivity.
The uniqueness of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other compounds.
Eigenschaften
Molekularformel |
C19H16BrClN4OS3 |
|---|---|
Molekulargewicht |
527.9 g/mol |
IUPAC-Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16BrClN4OS3/c1-12(14-4-6-15(20)7-5-14)22-23-17(26)11-28-19-25-24-18(29-19)27-10-13-2-8-16(21)9-3-13/h2-9H,10-11H2,1H3,(H,23,26)/b22-12+ |
InChI-Schlüssel |
NPXGTUMSWDFCNJ-WSDLNYQXSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979241.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979246.png)
![3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979247.png)
![methyl 4-{(E)-[2-(1H-benzimidazol-6-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11979254.png)


![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11979277.png)


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979294.png)
![5-(2-chlorophenyl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B11979296.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11979303.png)
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide](/img/structure/B11979304.png)
![2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11979308.png)
